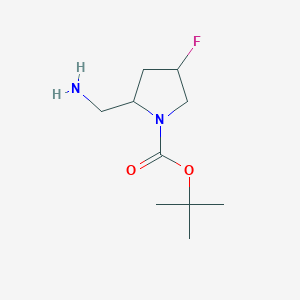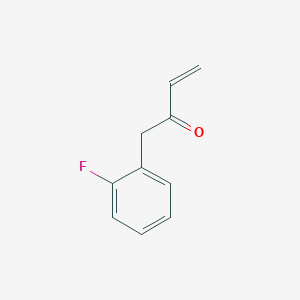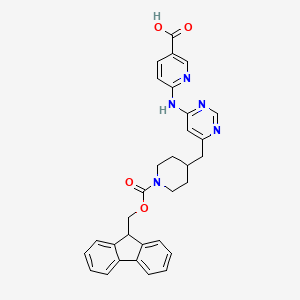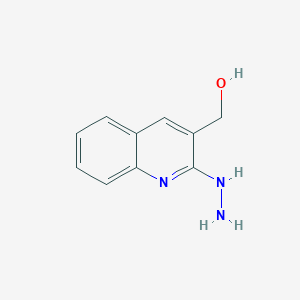
(2-Hydrazinylquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydrazinylquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
The synthesis of (2-Hydrazinylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate, followed by reduction with sodium borohydride to yield the desired product . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
(2-Hydrazinylquinolin-3-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives with altered chemical properties.
Applications De Recherche Scientifique
(2-Hydrazinylquinolin-3-yl)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of various pharmacologically active compounds . These compounds have shown potential in treating diseases such as cancer, malaria, and bacterial infections.
In biology, this compound is used as a probe to study enzyme activities and protein interactions. It is also employed in the development of diagnostic tools and assays . In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (2-Hydrazinylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with cellular processes essential for the survival of pathogens or cancer cells . The compound’s hydrazine group allows it to form covalent bonds with target proteins, leading to their inactivation or degradation .
Comparaison Avec Des Composés Similaires
(2-Hydrazinylquinolin-3-yl)methanol can be compared with other quinoline derivatives such as 2-aminoquinoline, 2-chloroquinoline, and 2-methylquinoline. While these compounds share a common quinoline core, their functional groups and chemical properties differ, leading to variations in their biological activities and applications .
2-Aminoquinoline: Known for its antimalarial properties.
2-Chloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Methylquinoline: Employed in the production of dyes and pigments.
The unique hydrazine group in this compound distinguishes it from these similar compounds, providing it with distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(2-hydrazinylquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H11N3O/c11-13-10-8(6-14)5-7-3-1-2-4-9(7)12-10/h1-5,14H,6,11H2,(H,12,13) |
Clé InChI |
ARZDXZHKHXNFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)NN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


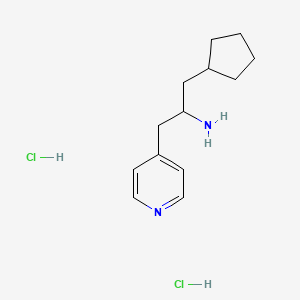
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)
![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)


![3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15128637.png)
![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
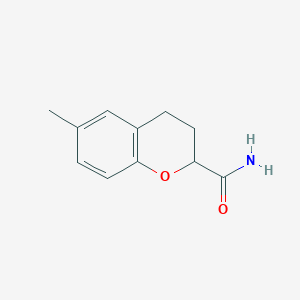
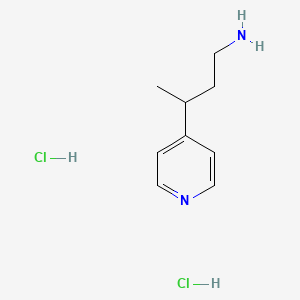
![Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate](/img/structure/B15128651.png)
